molecular formula C19H19N3O2S B11643434 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B11643434
M. Wt: 353.4 g/mol
InChI Key: VLASJDMBMVFGGD-ATVHPVEESA-N
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Description

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic components, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the dimethylamino and methoxyphenyl groups. Common reagents used in these reactions include dimethylamine, methoxybenzaldehyde, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors and automated systems. These methods enhance the efficiency and scalability of the production process, making it feasible for industrial applications. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

The reactions typically occur under mild to moderate conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under neutral or slightly basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Its chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its combination of aromatic and heterocyclic components, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H19N3O2S/c1-21(2)14-6-4-13(5-7-14)12-17-18(23)22(19(25)20-17)15-8-10-16(24-3)11-9-15/h4-12H,1-3H3,(H,20,25)/b17-12-

InChI Key

VLASJDMBMVFGGD-ATVHPVEESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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